3-Fluoro-5-formylphenylboronic acid
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Overview
Description
3-Fluoro-5-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a formyl group
Mechanism of Action
Target of Action
3-Fluoro-5-formylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling reactions , which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of these compounds are the organic groups involved in the coupling reaction .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the Suzuki–Miyaura coupling reaction . This reaction enables the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of various organic compounds .
Pharmacokinetics
Organoboron compounds are generally considered to be relatively stable, readily prepared, and environmentally benign . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . For example, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . , and that it can lead to the release of irritating gases and vapors upon thermal decomposition.
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-formylphenylboronic acid plays a significant role in biochemical reactions. It is used as a synthetic intermediate in organic synthesis, particularly in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-formylphenylboronic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale borylation and formylation reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-formylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Fluoro-5-carboxyphenylboronic acid.
Reduction: 3-Fluoro-5-hydroxymethylphenylboronic acid.
Scientific Research Applications
3-Fluoro-5-formylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: Similar structure but lacks the formyl group.
4-Formylphenylboronic acid: Similar structure but the formyl group is in the para position.
3-Formylphenylboronic acid: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-5-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
(3-fluoro-5-formylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDUOXSWHKHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624248 |
Source
|
Record name | (3-Fluoro-5-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-60-1 |
Source
|
Record name | (3-Fluoro-5-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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